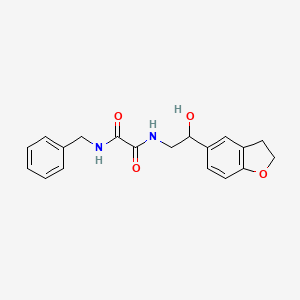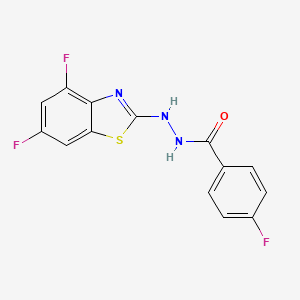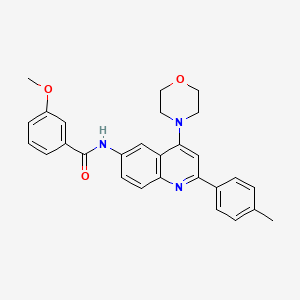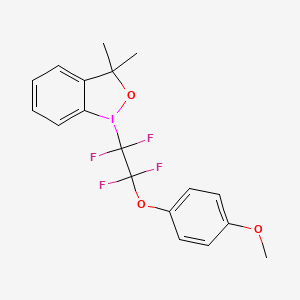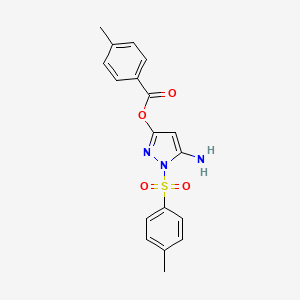
5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-amino-1-tosyl-1H-pyrazol-3-yl 4-methylbenzoate” is a compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms. They are used as building blocks in the synthesis of various organic molecules and have applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . In one method, N-tosyl-pyrazole was reacted with 2-bromo-1-(4-methoxyphenyl)ethan-1-one and potassium carbonate in dry N,N-dimethylformamide at room temperature .Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The pyrazole ring is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent .Chemical Reactions Analysis
Pyrazoles are versatile synthetic building blocks used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are used in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Future Directions
The future research directions could involve developing simple and innovative syntheses for new derivatives of N-sulfonated pyrazoles, in the hope of finding different scaffolds for use as promising future drugs . Further studies could also focus on exploring the biological activities of these compounds.
properties
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12-3-7-14(8-4-12)18(22)25-17-11-16(19)21(20-17)26(23,24)15-9-5-13(2)6-10-15/h3-11H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNLYLASGVGTDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,4-dimethylphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2405015.png)
![2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2405016.png)
![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)
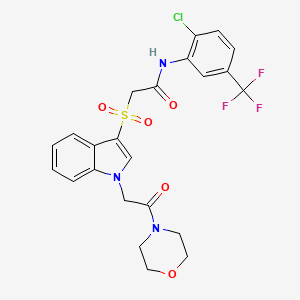
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2405022.png)

![(E)-4-(Dimethylamino)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-enamide](/img/structure/B2405024.png)

